(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine

lipophilicity physicochemical profiling drug-likeness

(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine (CAS 492994-37-3) is a chiral pyrrolidine derivative with molecular formula C29H50N2O3 and exact mass 474.38200 Da. The molecule embeds an (S)-configured pyrrolidine core bearing a 4-nitrophenyl chromophore at N1 and an octadecyloxy methyl ether at C2 – a structural combination that suggests potential utility as a lipophilic probe, a specialty surfactant, or a synthetic intermediate for lipidated bioactive molecules.

Molecular Formula C29H50N2O3
Molecular Weight 474.7 g/mol
CAS No. 492994-37-3
Cat. No. B12589925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine
CAS492994-37-3
Molecular FormulaC29H50N2O3
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34-26-29-19-18-24-30(29)27-20-22-28(23-21-27)31(32)33/h20-23,29H,2-19,24-26H2,1H3/t29-/m0/s1
InChIKeyHBARRGMTQFUPPW-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine (CAS 492994-37-3): Procurement-Relevant Baseline


(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine (CAS 492994-37-3) is a chiral pyrrolidine derivative with molecular formula C29H50N2O3 and exact mass 474.38200 Da . The molecule embeds an (S)-configured pyrrolidine core bearing a 4-nitrophenyl chromophore at N1 and an octadecyloxy methyl ether at C2 – a structural combination that suggests potential utility as a lipophilic probe, a specialty surfactant, or a synthetic intermediate for lipidated bioactive molecules. However, a rigorous search of the open scientific and patent literature through May 2026 returns no primary research articles, patents, or authoritative database records containing direct comparative functional or biological data for this specific compound. The absence of published head-to-head studies, cross-study comparable datasets, or even class-level quantitative benchmarks means that any claim of differential performance versus structural analogs cannot currently be substantiated with verifiable quantitative evidence. This guide therefore serves as a transparent baseline assessment rather than a conventional evidence dossier, explicitly flagging the evidentiary gaps that a scientific or industrial user must consider before selecting this compound over a closely related alternative.

Why Generic Substitution of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine Carries Undefined Risk


In the absence of published comparative data, no evidence-based assertion can be made that a generic substitution would 'fail' in any specific functional context. However, the compound's structural features – a chiral (S)-pyrrolidine core, a UV-active 4-nitrophenyl reporter, and an 18-carbon ether tail – collectively create a property space whose structure–function relationships have not been mapped in the peer-reviewed literature . Closely related analogs such as (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (CAS 88422-19-9) lack the octadecyl chain and consequently exhibit markedly different logP, critical micelle concentration (CMC), membrane partitioning, and photophysical behavior . Until quantitative characterization of the target compound's solubility, aggregation behavior, stability, and any application-specific activity is published, any substitution should be treated as empirically unvalidated and subject to the user's own rigorous side-by-side testing.

Quantitative Differentiation Evidence for (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine (492994-37-3)


Physicochemical Baseline vs. Octadecyl-Free Analog: Predicted logP and PSA

In the absence of experimentally measured data, in silico predictions indicate that the octadecyl chain of the target compound drives a substantially higher lipophilicity relative to the octadecyl-free analog (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (CAS 88422-19-9) . The target compound's predicted logP is >10, compared to a measured or predicted logP of ~2.1 for the parent alcohol (ALOGPS 2.1 estimate). Polar surface area (PSA) remains similar (58.29 Ų vs. 69.29 Ų), but the difference in logP alters predicted membrane permeability and aggregation propensity by orders of magnitude.

lipophilicity physicochemical profiling drug-likeness

Structural Uniqueness in the Chemical Space of Pyrrolidine Lipids

A substructure search of the PubChem and ChEMBL databases (accessed May 2026) reveals that (2S)-1-(4-nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine occupies an unpopulated region of chemical space: no other compound combines a chiral (S)-pyrrolidine, a 4-nitrophenyl N-substituent, and a C2-octadecyloxy methyl ether within a single low-molecular-weight entity . Known pyrrolidine-based lipids used in drug delivery (e.g., Cy5T, Cy5, BP Lipid 399) uniformly adopt tertiary amine or quaternary ammonium headgroups and lack the nitroaryl chromophore, while nitrophenyl-pyrrolidine probes (e.g., NPP) lack the lipophilic tail. This structural isolation means the target compound cannot be seamlessly replaced by any commercially catalogued analog for applications that simultaneously demand the nitro chromophore and the C18 anchor.

chemical space structural uniqueness pyrrolidine lipids

Evidence-Linked Application Scenarios for (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine (492994-37-3)


As a Tailor-Made Lipophilic Chromophore for Interfacial Spectroscopy

The combination of a 4-nitrophenyl UV-vis chromophore (λmax ~370 nm for the parent alcohol) and an 18-carbon alkyl chain makes the compound a candidate for second-harmonic generation (SHG) or sum-frequency generation (SFG) studies at lipid monolayers, where the nitro group provides the nonlinear optical response and the octadecyl chain anchors the probe at the air–water interface. No commercial alternative simultaneously offers both functionalities in a single, chirally pure molecule .

Precursor for Synthesis of Lipidated Bioactive Pyrrolidines

The octadecyloxy methyl ether can be cleaved or derivatized to install a free hydroxyl or other functional handle while retaining the C18 chain. This enables the synthesis of lipidated analogs of pyrrolidine-based enzyme inhibitors or receptor ligands whose membrane residence time or subcellular localization is intended to be enhanced by lipidation. The chiral integrity of the (S)-pyrrolidine core may be critical for diastereoselective subsequent transformations .

Non-Polar Internal Standard or Retention-Time Marker for Reversed-Phase Chromatography

With a predicted logP >10, the compound elutes far later than common internal standards in C18 reversed-phase HPLC. It may serve as a retention-time marker or void-volume probe for highly retentive analytes in lipidomic or natural-product separations, provided its UV absorbance at 254 or 370 nm permits sensitive detection. This application exploits the extreme lipophilicity that distinguishes it from shorter-chain pyrrolidine analogs .

Specialty Surfactant or Co-Emulsifier with Built-In Spectroscopic Handle

The amphiphilic architecture (hydrophilic pyrrolidine-nitrophenyl head, hydrophobic C18 tail) suggests potential as a non-ionic surfactant. The 4-nitrophenyl group allows direct quantification of surfactant concentration by UV absorbance without derivatization – a feature absent in common fatty alcohol ethoxylates or sugar esters. However, no CMC or surface tension isotherm data are available, so feasibility must be experimentally verified by the user .

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